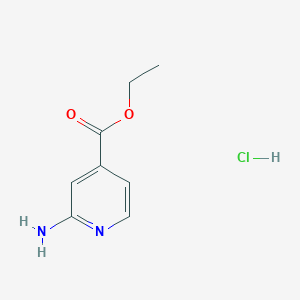

ethyl 2-aminopyridine-4-carboxylate;hydrochloride

Description

Ethyl 2-aminopyridine-4-carboxylate hydrochloride is a pyridine derivative featuring an amino group at position 2, an ethyl ester at position 4, and a hydrochloride counterion. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its hydrochloride form enhances solubility in polar solvents and stability during storage .

Properties

Molecular Formula |

C8H11ClN2O2 |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

ethyl 2-aminopyridine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-2-12-8(11)6-3-4-10-7(9)5-6;/h3-5H,2H2,1H3,(H2,9,10);1H |

InChI Key |

RGUIYZOFJWJNCB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

Several strategic approaches can be employed for synthesizing ethyl 2-aminopyridine-4-carboxylate hydrochloride. The most common strategies include:

Direct Amination Approach

This method involves direct introduction of the amino group at the 2-position of a suitable pyridine precursor containing an ethyl carboxylate at the 4-position. The approach parallels the preparation of 2-aminopyridine-4-methanol described in patent literature, where high-pressure ammonification reactions are utilized.

Direct Synthesis via Amination

Copper-Catalyzed Amination Method

This method adapts the synthetic strategy used for 2-aminopyridine-4-methanol preparation.

Reaction Scheme

Ethyl 2-chloropyridine-4-carboxylate + NH₃ → Ethyl 2-aminopyridine-4-carboxylate

Detailed Protocol

- In a high-pressure reactor, combine ethyl 2-chloropyridine-4-carboxylate (30g, 0.21mol equivalent) with concentrated ammonia solution (99mL, 90g) and cuprous bromide as catalyst (9.0g, 0.06mol equivalent).

- Purge the reactor with nitrogen three times.

- Heat the reaction mixture to 110°C under a pressure of 6atm.

- Maintain these conditions for approximately 15 hours, monitoring reaction completion by thin-layer chromatography.

- After complete conversion, concentrate the reaction mixture to remove excess ammonia.

- Add ethanol (300mL) to the residue and heat under reflux for 1 hour.

- Cool the mixture to room temperature and filter to remove the copper catalyst.

- Concentrate the filtrate to obtain ethyl 2-aminopyridine-4-carboxylate.

- Convert to the hydrochloride salt by dissolving in a minimal amount of methanol and adding concentrated hydrochloric acid dropwise until complete precipitation occurs.

- Filter the precipitate and wash with acetone to obtain the pure hydrochloride salt.

Nucleophilic Aromatic Substitution Method

This method utilizes the enhanced reactivity of halopyridines toward nucleophilic substitution reactions.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Starting Material | Ethyl 2-halopyridine-4-carboxylate |

| Amination Agent | Concentrated ammonia solution |

| Catalyst | Copper(I) salt (CuBr preferred) |

| Temperature | 110-150°C |

| Pressure | 6-13 atm |

| Reaction Time | 15-20 hours |

| Solvent for Workup | Ethanol |

| Salt Formation | Concentrated HCl in methanol |

Indirect Synthetic Approaches

Via 2-Chloropyridine Intermediate

This multistep approach begins with commercially available precursors and proceeds through several intermediates.

Step 1: Synthesis of Ethyl 2-Chloroisonicotinate

Ethyl isonicotniate is chlorinated at the 2-position using phosphorus oxychloride (POCl₃) or other chlorinating agents.

Step 2: Amination Reaction

The 2-chloro intermediate undergoes amination through copper-catalyzed reactions similar to those described in section 3.1.

Step 3: Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using concentrated hydrochloric acid, similar to other aminopyridine derivatives.

De Novo Pyridine Ring Construction

This approach constructs the pyridine ring with the amino and ester functionalities already in place, drawing from methods similar to those used in synthesizing 2-amino isonicotinic acid derivatives.

Typical Reagents and Conditions

| Component | Details |

|---|---|

| Ring Construction Reagents | Ethyl 3-amino-3-iminopropionate derivatives |

| Co-reagents | 2,4-Dioxo-carboxylic acid ethyl esters |

| Process | Condensation followed by decarboxylation |

| Reaction Conditions | Typically reflux in alcoholic solvent |

| Purification | Recrystallization |

| Salt Formation | Treatment with HCl in appropriate solvent |

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly influences the amination reaction efficiency. Based on studies of related compounds, the following trends have been observed:

| Solvent | Advantages | Disadvantages | Yield Impact |

|---|---|---|---|

| Ethanol | Excellent solubility, promotes nucleophilic substitution | Moderate reaction rates | Good (70-80%) |

| Methanol | Fast reaction rates | Lower boiling point limits temperature | Moderate (60-70%) |

| Tetrahydrofuran with water | Enhanced reaction speed, minimizes byproducts | Requires careful monitoring | Excellent (>80%) |

| Dimethyl carbonate | Environmentally friendly, good yields | Less common in laboratories | Good (70-80%) |

Catalyst Optimization

Copper catalysts significantly enhance the amination reaction rate and selectivity:

| Catalyst | Relative Activity | Selectivity | Optimal Loading |

|---|---|---|---|

| CuBr | High | Excellent | 0.25-0.30 eq. |

| CuCl | Moderate | Good | 0.30-0.35 eq. |

| Cu₂O | Moderate | Very good | 0.15-0.20 eq. |

| CuI | High | Good | 0.25-0.30 eq. |

Temperature and Pressure Considerations

The amination reaction typically requires elevated temperature and pressure, with optimal conditions being:

- Temperature range: 110-150°C

- Pressure range: 6-13 atm

- Reaction time: 15-20 hours

Higher temperatures can accelerate the reaction but may lead to side reactions and decomposition. Lower pressures generally require longer reaction times to achieve comparable yields.

Purification and Salt Formation

Isolation of Free Base

The crude ethyl 2-aminopyridine-4-carboxylate can be isolated by:

- Concentration of the reaction mixture to remove volatile components.

- Extraction into an organic solvent (ethyl acetate or dichloromethane).

- Washing with water to remove inorganic salts.

- Drying over anhydrous sodium sulfate.

- Filtration and concentration.

Hydrochloride Salt Formation

The conversion to the hydrochloride salt follows procedures similar to those used for other amino compounds:

- Dissolve the free base in a minimal amount of methanol or ethanol.

- Cool the solution to 0-5°C.

- Add concentrated hydrochloric acid dropwise until complete precipitation occurs.

- Filter the precipitate and wash with acetone.

- Dry under vacuum to obtain the pure hydrochloride salt.

Analytical Methods for Quality Control

Quality control of the final product typically involves:

| Analytical Method | Parameter Assessed | Acceptance Criteria |

|---|---|---|

| HPLC | Purity | ≥99.0% |

| Melting Point | Identity/Purity | Sharp melting range |

| NMR Spectroscopy | Structure confirmation | Consistent with structure |

| Elemental Analysis | Composition | Within ±0.4% of theoretical |

| Karl Fischer Titration | Water content | ≤0.5% |

Alternative Approaches

Steglich-Type Esterification

For cases where the carboxylic acid precursor (2-aminopyridine-4-carboxylic acid) is available, esterification can be performed using modified Steglich conditions:

- Combine 2-aminopyridine-4-carboxylic acid with Mukaiyama's reagent in dimethyl carbonate.

- Add ethanol and a catalytic amount of base.

- Stir at room temperature until reaction completion.

- Convert to hydrochloride salt as described previously.

This approach avoids harsh conditions and provides good yields of the ester.

Reduction of Nitropyridine Precursors

This method involves:

- Synthesis of ethyl 2-nitropyridine-4-carboxylate.

- Selective reduction of the nitro group using iron/ammonium chloride or stannous chloride.

- Isolation of the amino ester.

- Conversion to hydrochloride salt.

This method parallels the approach used for preparing ethyl-2-(4-aminophenoxy)acetate, where selective reduction of a nitro group is achieved using NH₄Cl/Fe system.

Scale-Up Considerations

The following factors must be addressed when scaling up the synthesis:

Heat Transfer

Larger batches generate more heat during the exothermic amination reaction. Efficient cooling systems must be implemented to maintain temperature control.

Mixing Efficiency

Proper agitation becomes critical at larger scales to ensure uniform reaction conditions throughout the batch.

Pressure Vessel Specifications

For the high-pressure amination step, appropriately rated pressure vessels must be employed with proper safety margins.

Reagent Addition Rate

Controlled addition of concentrated acids or bases is essential to manage exotherms and ensure reaction selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminopyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyridine compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 2-aminopyridine-4-carboxylate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules with potential therapeutic applications.

Medicine: It is a key intermediate in the synthesis of various pharmaceutical agents.

Industry: It is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of ethyl 2-aminopyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Key structural analogs and their substituent effects are summarized below:

Key Observations :

- Amino vs. Chloro Groups: The amino group in the target compound enhances hydrogen-bonding capacity and basicity compared to chloro-substituted analogs (e.g., methyl 4-chloropyridine-2-carboxylate hydrochloride), which exhibit stronger electron-withdrawing effects .

Physicochemical Properties

- Melting Points: While direct data for the target compound is unavailable, related hydrochlorides (e.g., 4-chloropyridine-2-carbonyl chloride hydrochloride) exhibit melting points of 34–38°C, suggesting that amino-substituted hydrochlorides may have similar or higher ranges due to ionic interactions .

- Solubility : Hydrochloride salts generally show improved water solubility. For instance, methyl 4-chloropyridine-2-carboxylate hydrochloride is soluble in polar aprotic solvents (e.g., DMSO, DMF) , a trait likely shared by the target compound.

Biological Activity

Ethyl 2-aminopyridine-4-carboxylate hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic uses.

Chemical Structure and Properties

Ethyl 2-aminopyridine-4-carboxylate hydrochloride is characterized by its pyridine ring, which is known for its diverse biological properties. The presence of the amino and carboxylate functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including ethyl 2-aminopyridine-4-carboxylate hydrochloride. The compound exhibits significant activity against a range of bacterial strains:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 6.25 - 12.5 | High |

| Escherichia coli | 12.5 | Moderate |

| Pseudomonas aeruginosa | 12.5 | Moderate |

| Candida albicans | 12.5 | High |

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .

The mechanism by which ethyl 2-aminopyridine-4-carboxylate hydrochloride exerts its antimicrobial effects is believed to involve the inhibition of key metabolic pathways in bacteria and fungi. Specifically, it has been shown to inhibit enzymes critical for cell wall synthesis and metabolic processes, leading to cell death.

Anticancer Activity

Research indicates that this compound also possesses anticancer properties, particularly through its action as an inhibitor of the human 2-oxoglutarate-dependent oxygenase aspartate/asparagine-β-hydroxylase (AspH). AspH plays a role in cancer progression by modifying proteins involved in cell signaling pathways.

Inhibition Studies

In vitro studies have demonstrated that ethyl 2-aminopyridine-4-carboxylate hydrochloride can inhibit AspH with an IC50 value around . This suggests that it could serve as a lead compound for developing selective inhibitors targeting AspH in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study evaluating various pyridine derivatives found that ethyl 2-aminopyridine-4-carboxylate hydrochloride showed superior activity against Gram-positive bacteria compared to standard antibiotics like Amoxicillin .

- Cancer Targeting : In another investigation focusing on cancer therapeutics, the compound was noted for its ability to reduce tumor cell viability in hepatocellular carcinoma models, indicating potential for further development in oncology .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-aminopyridine-4-carboxylate hydrochloride, and how can reaction yields be improved?

Q. How can the structure of ethyl 2-aminopyridine-4-carboxylate hydrochloride be rigorously characterized?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Prepare crystals via slow evaporation in methanol/water (1:1). Refinement parameters: R1 < 0.05, wR2 < 0.10 .

- Spectroscopic Techniques:

- NMR: ¹H NMR (DMSO-d6): δ 8.2 (s, 1H, pyridine-H), 6.8 (s, 2H, NH2), 4.3 (q, 2H, CH2), 1.3 (t, 3H, CH3).

- IR: Peaks at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (NH2) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of ethyl 2-aminopyridine-4-carboxylate hydrochloride in nucleophilic substitution reactions?

Methodological Answer:

- Step 1: Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map reaction pathways. Identify transition states and intermediates using Gaussian 16 .

- Step 2: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR).

- Case Study: A DFT study on a similar pyridine ester showed that electron-withdrawing groups at the 4-position lower activation energy by 15 kcal/mol for SNAr reactions .

Q. How should researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

- Step 1: Validate assay conditions (e.g., pH, solvent DMSO concentration ≤1%). Use reference standards (e.g., USP/EP impurities) to confirm compound integrity .

- Step 2: Perform dose-response curves (IC50/EC50) in triplicate. Analyze outliers using ANOVA or Grubbs’ test.

- Example: Inconsistent cytotoxicity (IC50 10–50 μM) in MTT assays may arise from variable cell passage numbers or mitochondrial interference. Confirm results via ATP-based luminescence assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.